REACTION_CXSMILES
|
[CH2:1]([OH:3])[CH3:2].C([Cl:7])(=O)C.[C:8]([C:10]1[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=1)#[N:9]>C(Cl)(Cl)Cl>[ClH:7].[N:12]1[CH:13]=[CH:14][CH:15]=[C:10]([C:8](=[NH:9])[O:3][CH2:1][CH3:2])[CH:11]=1 |f:4.5|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
190 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=NC=CC1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A white solid separated from solution
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
CUSTOM
|
Details
|
the white solid collected
|
Type
|
WASH
|
Details
|
washed with ether
|
Reaction Time |
1 d |
Name
|
|
Type
|
product
|
Smiles
|
Cl.N1=CC(=CC=C1)C(OCC)=N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |